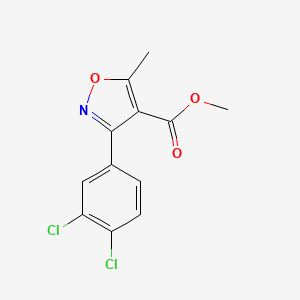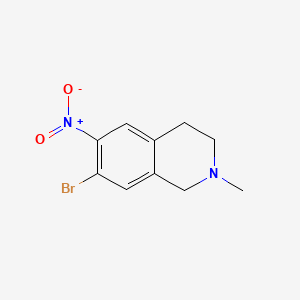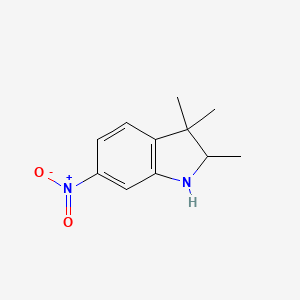
2,3,3-Trimethyl-6-nitroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-6-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the 6th position and three methyl groups at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-nitroindoline typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of advanced techniques such as electrochemical cyclisation in the presence of potassium iodide has been reported for the synthesis of related compounds .
化学反応の分析
Types of Reactions: 2,3,3-Trimethyl-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and diazonium salts are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
2,3,3-Trimethyl-6-nitroindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of photochromic materials and dyes.
作用機序
The mechanism of action of 2,3,3-Trimethyl-6-nitroindoline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo photochromic transformations also plays a role in its mechanism of action .
類似化合物との比較
1,3,3-Trimethyl-6’-nitroindoline-2-spiro-2’-[2H]chromene: Known for its photochromic properties.
3-Nitroindoles: Versatile intermediates in organic synthesis.
Uniqueness: 2,3,3-Trimethyl-6-nitroindoline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro and methyl groups makes it a valuable compound for various applications, particularly in the development of photochromic materials and pharmaceuticals .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2,3,3-trimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O2/c1-7-11(2,3)9-5-4-8(13(14)15)6-10(9)12-7/h4-7,12H,1-3H3 |
InChIキー |
IFSQHOUTXPCUQI-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)
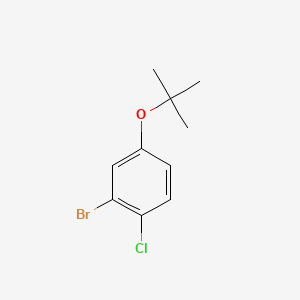




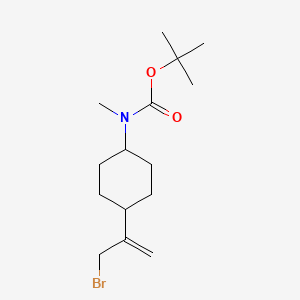

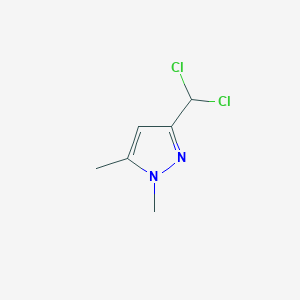
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)

![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)
